molecular formula C16H15NO2 B3038957 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid CAS No. 938146-99-7

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

Cat. No. B3038957
CAS RN: 938146-99-7
M. Wt: 253.29 g/mol
InChI Key: NNHJFDQPSDKLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid (also known as 4-IMB) is a derivative of benzoic acid and an indole alkaloid. It is a white, crystalline solid with a melting point of approximately 200°C and a molecular weight of 244.3 g/mol. 4-IMB is an important intermediate in the synthesis of various indole alkaloids, such as the serotonin antagonist mianserin. It is also used in the synthesis of the antidepressant drug fluoxetine.

Scientific Research Applications

Light-Triggered Chemical Reactions

A study by Lin & Abe (2021) explored the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, revealing their potential use as photolabile protecting groups. The research highlighted the release of benzoic acid upon photolysis and an interesting transformation of CH2COOH into CHO under specific conditions. This signifies its potential in artificial breathing-type reactions and transition metal-free oxidation of amino acids, hinting at its role in environmentally friendly chemical processes (Lin & Abe, 2021).

Enhanced Emission in Nanoaggregates

Srivastava, Singh, & Mishra (2016) synthesized 1,8-naphthalimide-based compounds, which showed aggregation-enhanced emission (AEE) in nanoaggregates. The findings indicate the role of benzoic acid derivatives in photophysical properties due to π-π stacking and intermolecular interactions, which could have implications in material sciences and nano-technologies (Srivastava et al., 2016).

Luminescence and Multi-Stimuli-Responsive Properties

Another study by Srivastava et al. (2017) revealed that compounds connected to benzoic acid chloride exhibited luminescent properties in solid states and formed nano-aggregates with enhanced emission. This property was influenced by the solvent's polarity, with applications potentially extending to designing materials that are responsive to multiple stimuli (Srivastava et al., 2017).

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHJFDQPSDKLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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